2-Chloro-6,7-dimethylquinoline-3-methanol 2-Chloro-6,7-dimethylquinoline-3-methanol
Brand Name: Vulcanchem
CAS No.: 333408-44-9
VCID: VC2413299
InChI: InChI=1S/C12H12ClNO/c1-7-3-9-5-10(6-15)12(13)14-11(9)4-8(7)2/h3-5,15H,6H2,1-2H3
SMILES: CC1=CC2=CC(=C(N=C2C=C1C)Cl)CO
Molecular Formula: C12H12ClNO
Molecular Weight: 221.68 g/mol

2-Chloro-6,7-dimethylquinoline-3-methanol

CAS No.: 333408-44-9

Cat. No.: VC2413299

Molecular Formula: C12H12ClNO

Molecular Weight: 221.68 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-6,7-dimethylquinoline-3-methanol - 333408-44-9

Specification

CAS No. 333408-44-9
Molecular Formula C12H12ClNO
Molecular Weight 221.68 g/mol
IUPAC Name (2-chloro-6,7-dimethylquinolin-3-yl)methanol
Standard InChI InChI=1S/C12H12ClNO/c1-7-3-9-5-10(6-15)12(13)14-11(9)4-8(7)2/h3-5,15H,6H2,1-2H3
Standard InChI Key FVHRDDVYXFKXKE-UHFFFAOYSA-N
SMILES CC1=CC2=CC(=C(N=C2C=C1C)Cl)CO
Canonical SMILES CC1=CC2=CC(=C(N=C2C=C1C)Cl)CO

Introduction

Structural Identification and Characterization

2-Chloro-6,7-dimethylquinoline-3-methanol is characterized by a quinoline core structure with specific functional group substitutions. The compound contains a chlorine atom at position 2, methyl groups at positions 6 and 7, and a hydroxymethyl (methanol) group at position 3 of the quinoline scaffold.

Basic Identification Parameters

The compound's fundamental identification parameters provide essential reference data for research and analysis:

ParameterValue
CAS Registry Number333408-44-9
Molecular FormulaC₁₂H₁₂ClNO
Molecular Weight221.68 g/mol
IUPAC Name(2-chloro-6,7-dimethylquinolin-3-yl)methanol
InChIInChI=1S/C12H12ClNO/c1-7-3-9-5-10(6-15)12(13)14-11(9)4-8(7)2/h3-5,15H,6H2,1-2H3
InChIKeyFVHRDDVYXFKXKE-UHFFFAOYSA-N
SMILESCC1=CC2=CC(=C(N=C2C=C1C)Cl)CO

The compound's structure features a quinoline scaffold with specific substitution patterns that contribute to its unique chemical identity and behavior .

Mass Spectrometry Characteristics

Mass spectrometry data provides valuable information for analytical identification. The predicted collision cross-section (CCS) values for various adducts of 2-Chloro-6,7-dimethylquinoline-3-methanol are presented below:

Adductm/zPredicted CCS (Ų)
[M+H]⁺222.06803145.3
[M+Na]⁺244.04997161.9
[M+NH₄]⁺239.09457155.0
[M+K]⁺260.02391153.5
[M-H]⁻220.05347148.3
[M+Na-2H]⁻242.03542152.7
[M]⁺221.06020149.1
[M]⁻221.06130149.1

These collision cross-section values are essential for analytical identification and characterization using ion mobility mass spectrometry techniques .

Physical and Chemical Properties

Understanding the physical and chemical properties of 2-Chloro-6,7-dimethylquinoline-3-methanol is crucial for predicting its behavior in various chemical environments and applications.

Physical Properties

The physical properties of this compound reflect its molecular structure and intermolecular interactions:

PropertyValue
Physical StateSolid (at standard conditions)
Boiling Point387.9°C at 760 mmHg (predicted)
Density1.266 g/cm³ (predicted)
LogP2.99730

The relatively high boiling point indicates strong intermolecular forces, while the LogP value suggests moderate lipophilicity, which could influence its solubility behavior in various solvents .

Chemical Reactivity

The chemical reactivity of 2-Chloro-6,7-dimethylquinoline-3-methanol is primarily determined by its functional groups:

  • The hydroxyl group at position 3 (methanol group) can participate in hydrogen bonding and undergo oxidation reactions.

  • The chlorine atom at position 2 serves as a potential site for nucleophilic substitution reactions.

  • The quinoline nitrogen can act as a weak base and participate in coordination chemistry.

The compound shares reactivity patterns with other substituted quinolines, including potential for condensation reactions, nucleophilic substitutions, and transformations of the hydroxymethyl group .

Structural Comparison with Related Compounds

2-Chloro-6,7-dimethylquinoline-3-methanol belongs to a family of 2-chloroquinoline derivatives that share similar structural features but exhibit varying properties based on their specific substitution patterns.

Comparison with 2-Chloro-6,8-dimethylquinoline-3-methanol

A closely related compound, 2-Chloro-6,8-dimethylquinoline-3-methanol, differs in the position of one methyl group (position 8 instead of 7):

Property2-Chloro-6,7-dimethylquinoline-3-methanol2-Chloro-6,8-dimethylquinoline-3-methanol
CAS Number333408-44-9333408-42-7
Molecular FormulaC₁₂H₁₂ClNOC₁₂H₁₂ClNO
Molecular Weight221.68 g/mol221.68 g/mol
Boiling Point387.9°C (predicted)382.5±37.0°C (predicted)
Density1.266 g/cm³ (predicted)1.266±0.06 g/cm³ (predicted)
pKaNot reported13.05±0.10 (predicted)

This comparison illustrates how subtle changes in methyl group positioning can affect physical properties while maintaining the same molecular weight and formula .

Relationship to 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde

2-Chloro-6,7-dimethylquinoline-3-carbaldehyde is structurally similar to our compound of interest but contains an aldehyde group (-CHO) at position 3 instead of a hydroxymethyl group (-CH₂OH):

Property2-Chloro-6,7-dimethylquinoline-3-methanol2-Chloro-6,7-dimethylquinoline-3-carbaldehyde
CAS Number333408-44-994856-39-0
Molecular FormulaC₁₂H₁₂ClNOC₁₂H₁₀ClNO
Molecular Weight221.68 g/mol219.66 g/mol
Functional GroupHydroxymethyl (-CH₂OH)Aldehyde (-CHO)

The aldehyde derivative shows different reactivity patterns, particularly in condensation reactions with amines and hydrazines to form Schiff bases and other nitrogen-containing heterocycles .

Synthetic Chemistry and Transformations

The synthesis and chemical transformations of 2-Chloro-6,7-dimethylquinoline-3-methanol relate closely to the broader chemistry of 2-chloroquinoline derivatives.

Chemical Transformations

The hydroxymethyl group in 2-Chloro-6,7-dimethylquinoline-3-methanol provides opportunities for various transformations:

  • Oxidation to the corresponding aldehyde or carboxylic acid

  • Conversion to a halide or other leaving group for further substitution

  • Etherification or esterification reactions

  • Nucleophilic substitution at the C-2 position, replacing the chlorine atom

These transformations could potentially yield a diverse range of quinoline derivatives with varied functional properties .

Applications and Research Significance

2-Chloro-6,7-dimethylquinoline-3-methanol and related quinoline derivatives have potential applications in various research fields.

Pharmaceutical Research

Quinoline derivatives have historically demonstrated significant bioactivity, making them valuable scaffolds in medicinal chemistry:

  • Antimalarial activity - quinolines form the core structure of several antimalarial drugs

  • Antibacterial properties - certain quinoline derivatives exhibit activity against bacterial pathogens

  • Anti-inflammatory and analgesic properties

  • Potential anticancer activity

The specific functionalization pattern of 2-Chloro-6,7-dimethylquinoline-3-methanol could provide unique pharmacological properties or serve as an intermediate in the synthesis of more complex bioactive molecules .

Building Block in Chemical Synthesis

The compound serves as a versatile building block for synthesizing more complex structures:

  • The hydroxymethyl group provides a handle for further functionalization

  • The chlorine atom at position 2 offers opportunities for transition metal-catalyzed coupling reactions

  • The quinoline core can participate in various heterocyclic transformations

These features make the compound valuable in diversity-oriented synthesis and the development of chemical libraries .

Safety CategoryClassification
Hazard CodeXn (Harmful)
Risk Phrases (R)R22-41 (Harmful if swallowed; Risk of serious damage to eyes)
Safety Phrases (S)S26-39 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice; Wear eye/face protection)

These classifications necessitate appropriate safety measures during handling and storage .

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